An In-Depth Technical Guide to the Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid
An In-Depth Technical Guide to the Synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid
This guide provides a comprehensive technical overview for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a valuable pyridazinone derivative, from the bio-renewable platform chemical, levulinic acid. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and a thorough characterization of the final product.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The pyridazinone core is considered a "wonder nucleus" due to the wide spectrum of pharmacological activities its derivatives exhibit.[1][2] These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[3][4] The versatility of the pyridazinone scaffold allows for facile functionalization at various positions, making it an attractive target for the design and synthesis of novel therapeutic agents.[3] The title compound, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, serves as a key intermediate in the development of more complex molecules with potential biological applications. The synthesis from levulinic acid, a readily available bio-based starting material, further enhances the appeal of this synthetic route from a green chemistry perspective.
Reaction Mechanism and Rationale
The synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from levulinic acid and phenylhydrazine is a classic example of a condensation-cyclization reaction. The overall transformation involves the formation of a phenylhydrazone intermediate followed by an intramolecular cyclization to yield the stable six-membered pyridazinone ring.
Step-by-Step Mechanistic Pathway
The reaction proceeds through the following key steps:
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Nucleophilic Attack and Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of the ketone group in levulinic acid. This is followed by a dehydration step to form the corresponding phenylhydrazone intermediate.
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Intramolecular Amidation (Cyclization): The second nitrogen atom of the phenylhydrazine moiety then acts as a nucleophile, attacking the carboxylic acid group of the levulinic acid backbone. This intramolecular reaction forms a cyclic tetrahedral intermediate.
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Dehydration and Ring Closure: The cyclic intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable 4,5-dihydropyridazin-3(2H)-one ring.
Caption: Figure 2: Synthesis Workflow
Step-by-Step Procedure
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine levulinic acid (2.6 mL, 25 mmol) and phenylhydrazine (2.7 mL, 27 mmol) in 60 mL of ethanol. 2. Heating: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After 4 hours, allow the reaction mixture to cool to room temperature. Pour the cooled mixture onto ice with stirring. A solid precipitate will form. 4. Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude solid from methanol to yield colorless crystals of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. 6. Drying and Characterization: Dry the purified crystals under vacuum. The expected yield is approximately 3.9 g (85%). The melting point should be in the range of 367–369 K.
Rationale for Experimental Choices
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Ethanol as Solvent: Ethanol is an excellent choice of solvent for this reaction. As a protic solvent, it can protonate the carbonyl oxygen of levulinic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by phenylhydrazine. Its polarity is also suitable for dissolving the reactants.
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Reflux Conditions: Heating the reaction at its boiling point under reflux provides the necessary activation energy for both the formation of the hydrazone and the subsequent intramolecular cyclization. [5][6]The condenser prevents the loss of solvent and reactants, allowing the reaction to proceed for an extended period at a constant temperature. [5][6]* Pouring onto Ice: This step serves two primary purposes. Firstly, it rapidly cools the reaction mixture, which significantly decreases the solubility of the organic product in the aqueous ethanol mixture, leading to its precipitation. Secondly, it effectively quenches the reaction, preventing the formation of potential side products upon prolonged standing.
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Recrystallization from Methanol: This is a crucial purification step. The primary impurities are likely to be unreacted starting materials and the intermediate phenylhydrazone. The desired product has a different solubility profile in methanol compared to these impurities, allowing for its selective crystallization upon cooling, leaving the impurities in the mother liquor.
Product Characterization
Thorough characterization of the synthesized 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is essential to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| Appearance | Colorless crystals |
| Melting Point | 367–369 K |
| ¹H NMR (CDCl₃) | δ 2.14 (s, 3H, CH₃), 2.54–2.65 (m, 4H, –CH₂–CH₂–), 7.20–7.31 (m, 2H, H–Ar), 7.36–7.40 (m, 1H, H–Ar), 7.48–7.51 (m, 2H, H–Ar) |
| ¹³C NMR (CDCl₃) | δ 23.2 (CH₃), 26.3 (CH₂), 27.7 (CH₂), 125 (2CH-Ar), 126.5 (CH–Ar), 128.6 (2CH-Ar), 141.1, 154 (2 C), 165 (C=O) |
| FTIR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1670 (C=O, amide), ~1600 (C=C, aromatic) |
| Mass Spectrometry (EI) | m/z 188 [M]⁺ |
Conclusion
The synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from levulinic acid and phenylhydrazine is a straightforward and high-yielding process. This guide has provided a detailed mechanistic understanding, a validated experimental protocol, and comprehensive characterization data to aid researchers in the successful synthesis and verification of this important pyridazinone derivative. The use of a bio-renewable starting material and the pharmacological significance of the pyridazinone scaffold make this a highly relevant and valuable synthetic transformation in the field of medicinal chemistry.
References
- Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini-Reviews in Medicinal Chemistry, 14(13), 1093-1103.
- Al-Ghamdi, S., & Asif, M. (2022). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry.
- Asif, M. (2017).
- Sekkak, H., Rakib, E. M., & Zouihri, H. (2011). 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1709.
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- YouTube. (2012, October 23). A Brief Introduction to Refluxing.
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- Chemistry LibreTexts. (2022, August 17).
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